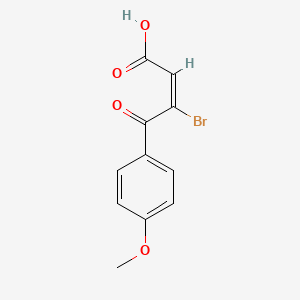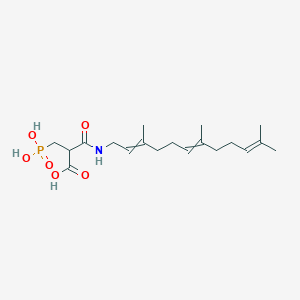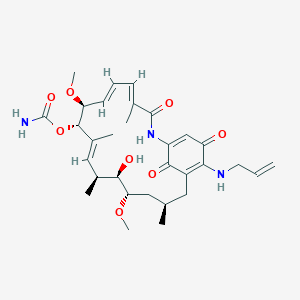
Sorbitan, monooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan, monooctadecanoate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under nitrogen protection to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, monooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Stearic acid and sorbitol in the presence of a catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into sorbitol and stearic acid.
Oxidation: Strong oxidizing agents can oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents can reduce any oxidized forms of the compound back to its original state.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Sorbitol and stearic acid.
Oxidation: Oxidized derivatives of sorbitan and stearic acid.
Reduction: Reduced forms of any oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Sorbitan, monooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in the preparation of various chemical formulations.
Biology: Employed in the stabilization of biological samples and as a component in cell culture media.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceuticals.
Industry: Widely used in the food industry as an emulsifier to improve the texture and stability of products such as margarine, ice cream, and salad dressings
Wirkmechanismus
Sorbitan, monooctadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved by the alignment of its hydrophobic stearic acid tail with the oil phase and its hydrophilic sorbitol head with the water phase. This alignment stabilizes the emulsion and prevents the separation of the oil and water phases .
Vergleich Mit ähnlichen Verbindungen
Sorbitan monolaurate: An ester of sorbitol and lauric acid, used as an emulsifier and surfactant.
Sorbitan tristearate: An ester of sorbitol and three molecules of stearic acid, used as a thickening agent and emulsifier.
Polysorbates (e.g., Polysorbate 20, Polysorbate 80): Ethoxylated sorbitan esters used as emulsifiers in pharmaceuticals and food products.
Uniqueness: Sorbitan, monooctadecanoate is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier in a wide range of applications. Its ability to form stable water-in-oil and oil-in-water emulsions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
60842-51-5 |
|---|---|
Molekularformel |
C24H46O6 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
[2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate |
InChI |
InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24-/m1/s1 |
InChI-Schlüssel |
HVUMOYIDDBPOLL-IIZJTUPISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |
Color/Form |
White to tan waxy solid |
Dichte |
1.0 @ 25 °C |
melting_point |
49-65 °C |
Physikalische Beschreibung |
Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Other Solid; Liquid White to tan solid; [Merck Index] White crystalline powder; [MSDSonline] |
Löslichkeit |
Soluble in ethanol, isopropanol, mineral oil, and vegetable oil. Insoluble in water and propylene glycol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,4-Diaminopyridino[2,3-d]pyrimidin-6-yl)methyl](3,4,5-trimethoxyphenyl)methylamine](/img/structure/B10781238.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)

![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)
![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)


![13-methyl-17-(2-phenylethenyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10781269.png)
![Sarpicillin [WHO-DD]](/img/structure/B10781270.png)

![6-[2-(2-Carboxy-ethyl)-4-dodecanoyl-3,5-dimethyl-pyrrol-1-yl]-hexanoic acid](/img/structure/B10781282.png)
![4-(3,5-dichlorophenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,2,4-triazolidin-3-one](/img/structure/B10781289.png)
